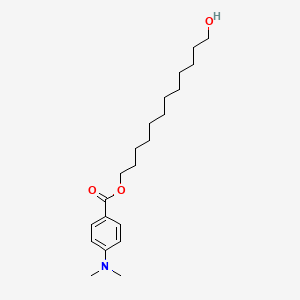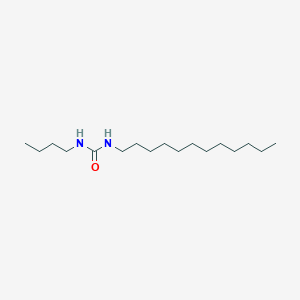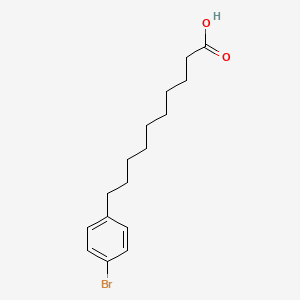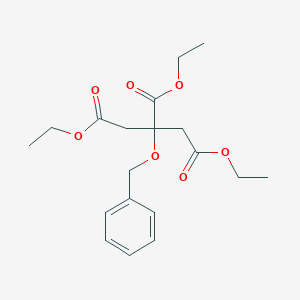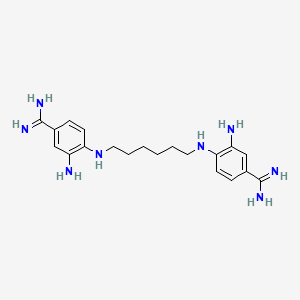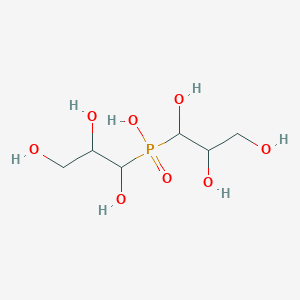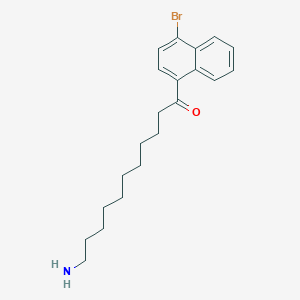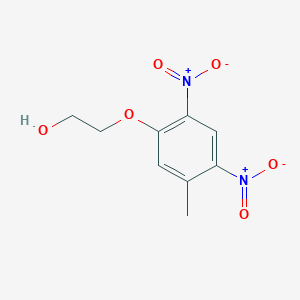![molecular formula C18H30O B14298042 {[(Undecan-2-yl)oxy]methyl}benzene CAS No. 112476-32-1](/img/structure/B14298042.png)
{[(Undecan-2-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Undecan-2-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with an undecan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Undecan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-undecanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of benzyl alcohol reacts with the hydroxyl group of 2-undecanol to form the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(Undecan-2-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alkane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
{[(Undecan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of {[(Undecan-2-yl)oxy]methyl}benzene involves its interaction with biological membranes. The undecan-2-yloxy group allows the compound to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The benzene ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing protein function.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with a hydroxyl group attached to the benzene ring.
2-Undecanol: An alcohol with a long hydrophobic chain, similar to the undecan-2-yloxy group in {[(Undecan-2-yl)oxy]methyl}benzene}.
Benzyl ether: Compounds with ether linkages similar to this compound}.
Uniqueness
This compound is unique due to its combination of a hydrophobic alkyl chain and an aromatic benzene ring, making it suitable for applications that require both hydrophobic and aromatic interactions. This dual functionality is not commonly found in simpler compounds like benzyl alcohol or 2-undecanol.
Properties
CAS No. |
112476-32-1 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
undecan-2-yloxymethylbenzene |
InChI |
InChI=1S/C18H30O/c1-3-4-5-6-7-8-10-13-17(2)19-16-18-14-11-9-12-15-18/h9,11-12,14-15,17H,3-8,10,13,16H2,1-2H3 |
InChI Key |
QTUAGTKPOLMKMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)
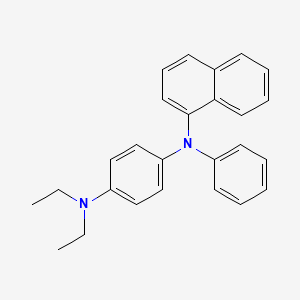
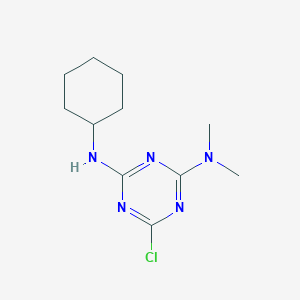
sulfanium bromide](/img/structure/B14297986.png)
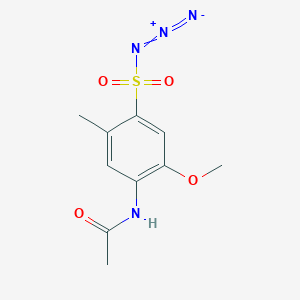
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
